Product packaging for 3-Indoleacetic acid-2,2-d2(Cat. No.:CAS No. 24420-86-8)

3-Indoleacetic acid-2,2-d2

Cat. No.: B1603369
CAS No.: 24420-86-8
M. Wt: 177.20 g/mol
InChI Key: SEOVTRFCIGRIMH-BFWBPSQCSA-N
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Description

3-Indoleacetic acid-2,2-d2 is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1603369 3-Indoleacetic acid-2,2-d2 CAS No. 24420-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-2-(1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584049
Record name (1H-Indol-3-yl)(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24420-86-8
Record name (1H-Indol-3-yl)(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Stable Isotope Labeling in Auxin Research

The study of auxins, a class of phytohormones that govern numerous aspects of plant life, from cell elongation to organ development, necessitates highly sensitive and specific analytical methods. nih.govwikipedia.org Stable isotope labeling has emerged as a powerful technique, enabling researchers to differentiate between endogenous and exogenously applied auxins and to trace their metabolic fate within the plant. biorxiv.org This approach is fundamental to understanding the dynamic regulation of IAA levels, which is crucial for maintaining normal plant growth. plos.orgmdpi.com

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), in combination with mass spectrometry, provides a means to quantify minute amounts of phytohormones and their derivatives. plos.orgresearchgate.net By introducing a known quantity of a stable isotope-labeled internal standard, such as Indole-3-acetic-2,2-d2 acid, into a plant extract, scientists can accurately measure the concentration of the natural, unlabeled counterpart. nih.govnih.gov This isotope dilution mass spectrometry method corrects for losses during sample preparation and analysis, ensuring high accuracy and reproducibility in quantitative studies. tandfonline.com

Furthermore, stable isotope labeling is instrumental in kinetic studies of auxin biosynthesis and metabolism. plos.orgresearchgate.net By supplying labeled precursors, researchers can follow the incorporation of the isotope into IAA and its various metabolic products over time. This allows for the elucidation of biosynthetic pathways, the identification of novel metabolites, and the determination of metabolic turnover rates. plos.orgnih.gov Such studies have revealed the intricate network of reactions that control IAA homeostasis, including synthesis, conjugation, and degradation. biorxiv.org

Key Applications of Stable Isotope Labeling in Auxin Research:

ApplicationDescriptionKey Findings
Quantification of Endogenous Auxins Accurate measurement of IAA and its metabolites in various plant tissues. nih.govtandfonline.comRevealed that different plant parts, including young leaves and roots, have high rates of IAA synthesis. nih.gov
Metabolic Pathway Elucidation Tracing the conversion of labeled precursors into IAA and its derivatives. biorxiv.orgnih.govIdentified multiple pathways for IAA biosynthesis and catabolism, including oxidation and conjugation. tandfonline.comnih.gov
Turnover Rate Determination Measuring the rates of synthesis and degradation of IAA to understand its dynamic regulation. plos.orgresearchgate.netShowed that IAA levels are tightly controlled through a balance of synthesis, transport, and metabolism. nih.gov
Transport Studies Following the movement of labeled IAA within the plant to understand its distribution and signaling roles.Demonstrated that both local synthesis and transport contribute to the establishment of auxin gradients. nih.govnih.gov

The Strategic Advantage of Deuterium Labeling at the 2,2 Position

Practical Synthesis of Indole-3-acetic-2,2-d2 Acid for Research Applications

For research applications requiring specifically labeled Indole-3-acetic-2,2-d2 acid, a base-catalyzed exchange reaction offers a facile and efficient preparation method. oup.comtandfonline.com This approach directly targets the protons on the carbon adjacent to the carboxylic acid group.

A proven method involves the treatment of Indole-3-acetic acid with a solution of sodium deuteroxide in deuterium oxide. tandfonline.com Specifically, heating IAA in 1.0 M NaOD/D₂O for four days at 80°C yields [2′,2′-²H₂]IAA in a 66% yield with an isotopic purity exceeding 99%. tandfonline.com This high level of specific deuteration makes the resulting compound an excellent internal standard for quantitative analysis of IAA and its metabolites in biological systems, such as in the plant Arabidopsis thaliana, using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). oup.comtandfonline.com The stability of the deuterium labels in this position ensures that no significant replacement by hydrogen occurs during analytical procedures. tandfonline.com

Table 2: Practical Synthesis of Indole-3-acetic-2,2-d2 Acid

Starting Material Reagents Temperature Duration Product Yield Isotopic Purity Reference
Indole-3-acetic acid (IAA) 1.0 M NaOD in D₂O 80 °C 4 days Indole-3-acetic-2,2-d2 acid 66% >99% tandfonline.com

Analytical Methodologies Employing Indole 3 Acetic 2,2 D2 Acid As a Stable Isotope Internal Standard

Mass Spectrometry-Based Quantification of Endogenous Indole-3-acetic Acid

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the precise measurement of plant hormones like IAA. The use of an internal standard such as Indole-3-acetic-2,2-d2 acid is indispensable for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and reproducibility.

LC-MS/MS has emerged as a powerful and highly sensitive technique for the comprehensive analysis of auxins and their metabolites in plant extracts. tandfonline.comnih.gov This method offers excellent selectivity and specificity, allowing for the simultaneous quantification of multiple analytes in complex biological matrices. frontiersin.org In a typical LC-MS/MS workflow, a known amount of Indole-3-acetic-2,2-d2 acid is added to the plant tissue sample prior to extraction. nih.gov Following extraction and purification, the sample is subjected to liquid chromatography to separate the different compounds. The eluent is then introduced into the mass spectrometer, where the parent ions of both endogenous IAA and the deuterated internal standard are selected and fragmented. By monitoring specific fragment ions (transitions), the instrument can distinguish between the native and labeled forms of IAA. mdpi.com The ratio of the signal intensity of the endogenous analyte to that of the internal standard is then used to calculate the precise concentration of IAA in the original sample. tandfonline.comnih.gov This approach has been successfully applied to study auxin homeostasis in various plant species, including Arabidopsis thaliana, barley, and citrus. tandfonline.comnih.govfrontiersin.org

Key LC-MS/MS Parameters for IAA Analysis

Parameter Typical Value/Condition
Column Reversed-phase (e.g., C18)
Mobile Phase Gradient of aqueous solvent (e.g., water with formic or acetic acid) and organic solvent (e.g., methanol (B129727) or acetonitrile) frontiersin.orgjabonline.in
Ionization Mode Electrospray Ionization (ESI), often in positive mode frontiersin.org
MS/MS Mode Multiple Reaction Monitoring (MRM) jabonline.in
Precursor Ion (IAA) m/z 176.1 mdpi.com

| Product Ion (IAA) | m/z 130.0 mdpi.com |

GC-MS is another well-established technique for the analysis of indolic compounds, including IAA. nih.govnih.gov Prior to analysis, volatile derivatives of the analytes are typically prepared to improve their chromatographic behavior. nih.gov Indole-3-acetic-2,2-d2 acid is an effective internal standard in GC-MS-based quantification of IAA. nih.gov The labeled standard is added to the sample, and after extraction and derivatization, the mixture is injected into the gas chromatograph. nih.govnih.gov The separated compounds are then detected by the mass spectrometer. Similar to LC-MS/MS, the use of selected ion monitoring (SIM) allows for the specific detection of the characteristic ions of both endogenous IAA and the deuterated standard, enabling accurate quantification through isotope dilution. nih.gov GC-MS has been instrumental in numerous studies of auxin metabolism and its role in plant development. nih.govresearchgate.net

UPLC-MS/MS represents a significant advancement over conventional HPLC-MS/MS, offering higher resolution, increased sensitivity, and faster analysis times. jabonline.in The use of sub-two-micron particle columns in UPLC systems allows for more efficient separations, leading to sharper peaks and improved signal-to-noise ratios. When combined with a sensitive tandem mass spectrometer, UPLC-MS/MS provides an exceptionally powerful platform for auxin analysis. The application of Indole-3-acetic-2,2-d2 acid as an internal standard in UPLC-MS/MS methods further enhances the accuracy and reliability of quantification, making it possible to measure very low levels of endogenous IAA in small amounts of plant tissue. crbb-journal.com

Role of Indole-3-acetic-2,2-d2 Acid in Isotope Dilution Assays

Isotope dilution is a highly accurate analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. nih.gov Indole-3-acetic-2,2-d2 acid is an ideal internal standard for isotope dilution analysis of endogenous IAA. medchemexpress.com

The fundamental principle behind using Indole-3-acetic-2,2-d2 acid as an internal standard is that it behaves identically to the endogenous, unlabeled IAA during all stages of sample preparation and analysis. nih.gov This includes extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer. escholarship.org By adding a precise amount of the deuterated standard at the very beginning of the experimental workflow, any losses of the analyte that occur during the subsequent steps will affect both the labeled and unlabeled compounds equally. medchemexpress.comcrbb-journal.com Therefore, the ratio of the two remains constant. This allows for the accurate calculation of the original concentration of endogenous IAA, effectively correcting for any experimental variations and ensuring high precision and accuracy in the final results. nih.govescholarship.org

Example of Recovery Correction

Step Hypothetical Loss Impact on Analyte and Standard
Extraction 10% Both endogenous IAA and Indole-3-acetic-2,2-d2 acid are reduced by 10%
Purification 5% Both are further reduced by 5%

| Analysis | No Loss | The ratio of IAA to its deuterated standard remains constant |

While deuterium-labeled internal standards are widely used, there can be a potential for isotopic exchange, where the deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the surrounding environment. tandfonline.com This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the endogenous analyte. However, the deuterium atoms in Indole-3-acetic-2,2-d2 acid, being located on the acetic acid side chain, are generally stable under the conditions typically used for LC-MS/MS analysis, which are relatively mild. tandfonline.comnih.gov This stability minimizes the risk of back-exchange and ensures the integrity of the internal standard throughout the analytical process, contributing to the reliability of the quantification. tandfonline.comnih.gov

Advanced Sample Preparation and Extraction Protocols for Phytohormone Analysis

The accurate quantification of phytohormones, including the primary auxin Indole-3-acetic acid (IAA), is critically dependent on the efficiency and cleanliness of the sample preparation and extraction process. The use of a stable isotope-labeled internal standard, such as Indole-3-acetic-2,2-d2 acid (IAA-d2), is a cornerstone of modern analytical methodologies, particularly those employing mass spectrometry. This internal standard allows for the correction of analyte losses that can occur during the multi-step purification procedures required to isolate these low-abundance signaling molecules from complex plant matrices. Advanced protocols have been developed to optimize the recovery of phytohormones while minimizing matrix effects, ensuring the reliability of quantitative data. These methods often involve sophisticated solvent systems and miniaturized extraction techniques to handle limited sample amounts.

Optimized Solvent Systems and Extraction Techniques

The choice of extraction solvent is a pivotal step in the analysis of phytohormones. An ideal solvent should efficiently extract the target analytes, in this case, IAA and its deuterated standard, while leaving behind interfering compounds from the plant matrix. Research has shown that there is no single universal solvent for all phytohormones due to their diverse chemical structures and polarities. ub.edu Therefore, the optimization of solvent systems is crucial for accurate and reproducible results.

Various organic solvents and their aqueous mixtures have been systematically evaluated for their extraction efficiency of auxins and other phytohormones. Commonly employed solvents include methanol, acetonitrile (B52724), and isopropanol. frontiersin.orgnih.gov For instance, a study evaluating different organic solvents found that a mixture of methanol and water is effective for extracting a range of phytohormones, including IAA. frontiersin.orgnih.gov The addition of a small percentage of acid, such as acetic acid or formic acid, to the extraction solvent is a common practice. This acidification helps to keep the carboxyl-containing hormones like IAA in their protonated form, which can improve their extraction efficiency and subsequent retention on reversed-phase solid-phase extraction (SPE) cartridges. ub.edu

One study compared several extraction solvents, including methanol:glacial acetic acid (99:1, v/v), isopropanol:glacial acetic acid (99:1, v/v), and various mixtures of methanol, isopropanol, and glacial acetic acid. ub.edu The results indicated that less polar solvent mixtures, such as methanol:isopropanol:glacial acetic acid (20:79:1, v/v/v), were more favorable for the extraction of IAA and other acidic hormones, achieving recoveries of over 80%. ub.edu Another approach utilized a solution of 80% acetonitrile containing 1% acetic acid for the extraction of multiple phytohormones, including IAA, from small tissue samples (around 10 mg). researchgate.net

The following table summarizes the findings from a study that tested various solvent systems for the extraction of several phytohormones, including IAA, from plant material.

Extraction Solvent CompositionTarget AnalytesKey FindingsReference
Methanol:Water (various ratios)IAA, ABA, JA, SAEvaluated for efficiency with both fresh and dry plant material. Methanol:water mixtures are commonly used. frontiersin.orgnih.gov
Methanol:Isopropanol:Glacial Acetic Acid (20:79:1, v/v/v)IAA, GAs, ABA, SAShowed favorable extraction for acidic hormones with recoveries >80% for IAA. ub.edu
Isopropanol:Glacial Acetic Acid (99:1, v/v)Auxins, Cytokinins, ABA, GibberellinsA commonly used solvent for the extraction of multiple classes of phytohormones. ub.edu
80% Acetonitrile with 1% Acetic AcidIAA, ABA, GA, CytokininsEffective for small sample sizes (approx. 10 mg) with good recovery. researchgate.net

Miniaturized Solid-Phase Extraction for Low-Mass Samples

Following initial solvent extraction, a purification step is essential to remove interfering substances from the crude extract. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. In recent years, there has been a trend towards the miniaturization of SPE, driven by the need to analyze very small amounts of plant tissue (typically 2-10 mg fresh weight). nih.gov Miniaturized SPE (µSPE) offers several advantages, including reduced solvent consumption, lower costs, and the ability to process many samples in parallel, often in a 96-well format. researchgate.net

For the analysis of IAA, various SPE sorbents have been employed. C18 (octadecyl) is a common choice for reversed-phase SPE, which retains nonpolar compounds like IAA from a more polar sample load. nih.govresearchgate.net Another effective approach for auxin purification involves the use of an amino (NH2) resin in an ion-exchange mode. plos.org This method can be followed by a subsequent purification step using a polymethylmethacrylate epoxide (PMME) resin. researchgate.net

Protocols for µSPE using pipette tips packed with SPE sorbent have been developed for high-throughput quantification of IAA and its precursors. nih.gov These methods are particularly valuable for creating detailed spatial and temporal maps of hormone distribution within plant tissues. The use of Indole-3-acetic-2,2-d2 acid as an internal standard is critical in these miniaturized protocols to account for any variability in extraction and elution steps.

The table below details a representative miniaturized SPE protocol for the purification of IAA from small plant tissue samples.

SPE FormatSorbent TypeSample Loading ConditionsWash StepsElution SolventApplicable Sample SizeReference
SPE Tips (96-well format)Amino (NH2) resin followed by PMME resinHomogenized tissue extract in buffered isopropanolSpecific wash protocols for each resin typeSpecific elution protocols for each resin type2-10 mg fresh weight nih.govresearchgate.net
Sep-Pak tC18 cartridgetC18 (hydrophilic-lipophilic balanced)Sample redissolved in 1% acetic acid1 mL of 1% acetic acid1 mL of 80% acetonitrile with 1% acetic acid~10 mg researchgate.net

Applications in Auxin Metabolism Studies Using Stable Isotope Tracers

Elucidating Indole-3-acetic Acid Homeostasis and Turnover Rates

Auxin homeostasis refers to the suite of mechanisms that plants use to maintain optimal levels of active IAA for growth and development. nih.govplos.org These mechanisms include biosynthesis, transport, conjugation, and catabolism. nih.govplos.org Stable isotope tracers like d2-IAA are pivotal in dissecting these processes, particularly in measuring the rate at which the IAA pool is replenished and degraded, known as the turnover rate.

To determine turnover rates, researchers introduce a known amount of d2-IAA into the plant system, either by feeding it to seedlings or injecting it into specific tissues. nih.gov Over time, tissue samples are collected, and the ratio of labeled (d2-IAA) to unlabeled (endogenous IAA) is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The rate of disappearance of the labeled d2-IAA from the free auxin pool provides a direct measure of its metabolic turnover.

Research using this "pulse-chase" methodology with stable isotopes has revealed that IAA turnover can be remarkably rapid and is developmentally regulated. For instance, studies in Scots pine (Pinus sylvestris) using ¹³C₆-IAA, another stable isotope-labeled form of auxin, demonstrated that the half-life of IAA changes dramatically during germination. Early in the process (1 day after imbibition), the half-life was over 48 hours, indicating very slow turnover. However, as the seedling developed, the turnover rate increased significantly, with the half-life decreasing to 16.4 hours after 4 days and just 7.2 hours after 7 days. nih.gov This demonstrates that as de novo synthesis of IAA is induced during development, catabolic processes are also upregulated to maintain homeostatic balance. nih.gov

Table 1: Developmental Regulation of IAA Turnover in Scots Pine Seedlings
Days After ImbibitionIAA Half-life (hours)
1> 48
416.4
77.2

Data adapted from studies on stable isotope-labeled IAA turnover. nih.gov

These dynamic measurements, made possible by stable isotope tracers, provide a more detailed understanding of metabolic fluxes than static measurements of hormone concentrations alone. nih.gov

Investigation of Indole-3-acetic Acid Conjugation Pathways

To prevent the accumulation of excessive levels of free, active IAA, plants convert it into inactive storage forms through conjugation, primarily by linking it to amino acids or sugars. nih.gov These conjugates can be either reversibly stored for later use or marked for permanent degradation. biorxiv.org Applying d2-IAA allows researchers to trace the flow of auxin into these various conjugation pathways and study their dynamics.

Amide-linked conjugates are a major class of IAA metabolites. frontiersin.org The formation of these conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. nih.govnih.gov The most abundant and commonly studied amino acid conjugates are Indole-3-acetyl-aspartic acid (IAA-Asp) and Indole-3-acetyl-glutamic acid (IAA-Glu). frontiersin.org

By supplying d2-IAA to plant tissues, scientists can track the appearance of deuterated IAA-Asp and IAA-Glu. nih.gov This confirms that these conjugates are actively synthesized from the free IAA pool. Such experiments have been crucial in establishing the role of these conjugates in auxin homeostasis. While some amino acid conjugates can be hydrolyzed back to free IAA, suggesting a role as a slow-release storage form, IAA-Asp and IAA-Glu are often considered to be intermediates in an irreversible inactivation pathway. biorxiv.orgnih.gov In Arabidopsis, the formation of IAA-Asp is a rapid response to an excess of IAA and often leads to subsequent oxidation and catabolism. nih.govnih.gov

In feeding experiments with Arabidopsis, IAA-Asp and IAA-Glu were consistently identified as primary products when IAA was supplied at near-endogenous levels. nih.gov The use of a labeled tracer like d2-IAA is critical in these studies to distinguish the newly formed conjugates from any pre-existing pools and to quantify the rate of their formation.

In addition to amino acids, IAA can be conjugated to sugars via an ester bond, forming metabolites such as 1-O-indole-3-acetyl-β-D-glucose (IAA-Glc). biorxiv.orgmdpi.com These ester conjugates are generally considered to be reversible, readily hydrolyzed storage forms that release free IAA when needed. biorxiv.org In monocot species like maize (Zea mays), IAA esters are the predominant form of conjugated auxin. frontiersin.org

The application of d2-IAA enables the detection of its corresponding deuterated sugar conjugates. This allows researchers to confirm their synthesis and study their role in auxin homeostasis. For example, 1-O-IAGlc is an energy-rich molecule that can act as a donor of the indole-3-acetyl group for the synthesis of other conjugates, such as indole-3-acetyl-myo-inositol. mdpi.com Tracing the path of deuterium (B1214612) from d2-IAA into these various ester forms helps to map the intricate network of auxin storage and interconversion pathways.

Analysis of Indole-3-acetic Acid Catabolic Pathways

Catabolism is the irreversible degradation of IAA, which serves as a crucial mechanism for permanently removing excess auxin. nih.gov Using d2-IAA as a tracer has been fundamental in identifying the products of these pathways and understanding their regulation.

The primary catabolic pathway for IAA in many plants, including Arabidopsis, is the oxidation of the indole (B1671886) ring at the C2 position to form 2-oxindole-3-acetic acid (oxIAA). frontiersin.orgnih.gov This compound has little to no biological activity and is considered an irreversible degradation product. nih.govebi.ac.uk

Feeding studies using labeled precursors are a cornerstone of research into this pathway. nih.gov When d2-IAA is supplied to plant tissues, its conversion to deuterated oxIAA can be monitored over time by LC-MS. This provides direct evidence of the metabolic flux through this oxidative pathway. Such experiments have shown that oxIAA is a major IAA catabolite that is formed rapidly and irreversibly in response to increased auxin levels. nih.govebi.ac.uk The oxIAA can be further metabolized, for instance, by conjugation with glucose to form oxIAA-Glc, which in Arabidopsis is one of the most abundant auxin metabolites. researchgate.net Tracing the deuterium label from d2-IAA to d-oxIAA and subsequently to d-oxIAA-Glc allows for a comprehensive mapping of this entire catabolic sequence.

Table 2: Major IAA Metabolic Pathways Investigated Using Stable Isotope Tracers
PathwayKey Metabolite(s)FunctionTracer Application
Amino Acid ConjugationIAA-Asp, IAA-GluInactivation / Degradation IntermediateTracks formation of labeled conjugates from labeled IAA.
Sugar ConjugationIAA-GlcReversible StorageMonitors the synthesis of labeled ester conjugates.
Oxidative Catabolism2-oxindole-3-acetic acid (oxIAA)Irreversible DegradationQuantifies the conversion of labeled IAA to labeled oxIAA.
DecarboxylationIndole-3-carbinolDegradationIdentifies labeled metabolites lacking the carboxyl group.

Besides oxidation of the indole ring, another catabolic route involves the oxidative decarboxylation of the acetic acid side chain. biorxiv.org This pathway, while historically considered less prominent than oxIAA formation, has been identified as a significant route of IAA metabolism in studies using cell cultures. biorxiv.orgbiorxiv.org

Using stable isotope labeling is essential to explore these alternative pathways. By feeding cells with d2-IAA, researchers can screen for deuterated metabolites that have lost the original carboxyl group. Studies in tobacco BY-2 cells using labeled substrates have identified intermediates of decarboxylation pathways, such as indole-3-carbinol. biorxiv.org The detection of the deuterium label in these metabolites provides definitive proof that they are derived from the exogenously supplied IAA, helping to confirm the existence and importance of these catabolic routes in vivo. biorxiv.org

Kinetic Studies through Pulse-Chase Experiments with Deuterated Indole-3-acetic Acid

The use of stable, non-radioactive isotopes as tracers has revolutionized the study of metabolic pathways in plants. Indole-3-acetic-2,2-d2 acid, a deuterated form of the primary auxin, Indole-3-acetic acid (IAA), serves as a powerful tool in these investigations. Its increased mass due to the deuterium atoms allows it to be distinguished from the naturally abundant, lighter form of IAA using mass spectrometry. This distinction is fundamental to pulse-chase experiments, a technique designed to track the movement and transformation of a molecule through a biological system over time.

In a typical pulse-chase experiment, plant tissues or cell cultures are first exposed to a "pulse" of Indole-3-acetic-2,2-d2 acid for a short period. This labeled auxin is taken up by the cells and enters the metabolic pool. Subsequently, the deuterated IAA is replaced with a "chase" solution containing the unlabeled form of the hormone. This stops the entry of the labeled compound, allowing researchers to track the fate of the initial pulse of deuterated molecules as they are metabolized, conjugated, transported, or degraded. By collecting samples at various time points after the chase begins, scientists can quantify the labeled IAA and its various metabolic products, providing a dynamic view of auxin homeostasis.

Pulse-chase experiments using deuterated IAA are instrumental in monitoring the dynamic metabolic profiles of auxin. As the labeled IAA is processed by the plant, it is converted into a variety of other compounds, including oxidized forms and conjugates. These metabolic changes are key mechanisms for regulating the levels of active auxin within a cell. By employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated metabolites formed over time. nih.govnih.gov

For instance, after introducing the deuterated IAA pulse, analysis of subsequent samples might reveal the appearance of labeled 2-oxindole-3-acetic acid (oxIAA), a major catabolite, or conjugates like indole-3-acetyl-aspartate (IAAsp) and indole-3-acetyl-glutamate (B1262904) (IAGlu). nih.govnih.gov These conjugates can serve as inactive storage forms of auxin. nih.gov Tracking the rise and fall of these labeled compounds provides a clear picture of the metabolic flux through different branches of the auxin pathway. Time-course studies have shown that some metabolites, like oxIAA, form very early, while amide conjugates such as IAAsp appear later, accumulating as long as free IAA is available. nih.gov This methodology reveals how plants dynamically manage auxin levels in response to developmental cues and environmental signals. nih.gov

The data below illustrates a hypothetical metabolic profile following a pulse-chase experiment with deuterated IAA, showing the relative abundance of the labeled parent compound and its key metabolites over time.

Table 1: Relative Abundance of Deuterated IAA and Its Metabolites Over Time

Time After Chase (minutes)Indole-3-acetic-2,2-d2 acid (%)Deuterated 2-oxindole-3-acetic acid (oxIAA) (%)Deuterated Indole-3-acetyl-aspartate (IAAsp) (%)
010000
3075155
60502515
120203530
24054035

A critical aspect of understanding auxin homeostasis is determining the turnover rate, or the combined rate of synthesis and degradation, of IAA and its precursors. umn.edu Stable Isotope Labeled Kinetics (SILK) methods utilize deuterated compounds to measure these rates with high precision, often on a time scale of seconds to minutes. nih.govumn.edu By introducing a labeled precursor, such as deuterated tryptophan, or a labeled end-product like Indole-3-acetic-2,2-d2 acid, researchers can measure how quickly the label disappears from the pool of that specific molecule. nih.govnih.gov

The rate of disappearance of the labeled IAA, as it is converted into other products, follows first-order kinetics, which allows for the calculation of the molecule's half-life—the time it takes for half of the pool to be metabolized. nih.gov This provides a direct measure of metabolic stability. Studies have shown that IAA turnover can be remarkably rapid and is subject to developmental regulation. For example, in pine seedlings, the half-life of IAA was found to be very long during the initial days of imbibition but decreased significantly as the seedling developed, indicating a shift in metabolic activity. nih.gov

These kinetic studies are not limited to IAA itself. By using labeled precursors like deuterated water (D₂O) or labeled anthranilate, scientists can trace the incorporation of deuterium into IAA and its intermediates. nih.govnih.gov This allows for the concurrent measurement of turnover rates for multiple compounds within the biosynthetic pathway, offering detailed information about the complex, interacting network of auxin biosynthesis. nih.govumn.edu

The following interactive table provides representative data on the turnover rate of deuterated IAA in different plant tissues or under varying conditions, illustrating how metabolic rates can change.

Table 2: Turnover Rate and Half-Life of Deuterated IAA in Plant Seedlings

Developmental StageIAA Turnover Rate (pmol/g/h)Calculated Half-Life (hours)
1 Day after Imbibition5.848.2
4 Days after Imbibition17.116.4
7 Days after Imbibition38.27.2

Applications in Auxin Transport Research Using Stable Isotope Labeling

Quantification of Polar Auxin Transport Mechanisms

Polar auxin transport (PAT) is the directional, cell-to-cell movement of auxin that is essential for numerous aspects of plant growth and development, including embryogenesis, organ formation, and tropic responses. researchgate.net The ability to accurately quantify the flux of auxin is fundamental to understanding these processes. Indole-3-acetic-2,2-d2 acid serves as a powerful tool for these quantitative studies. When D2-IAA is applied to plant tissues, its movement can be traced and measured, providing precise data on the rate and directionality of auxin flow.

A significant challenge in studying auxin transport is that IAA is actively metabolized into various conjugated and degraded forms within plant tissues. nih.gov Traditional methods using radiolabeled auxins (e.g., ³H-IAA) could measure the movement of radioactivity but could not distinguish between the original, active IAA molecule and its various metabolic products. uni.lu

The use of stable isotope labeling with compounds like Indole-3-acetic-2,2-d2 acid, coupled with mass spectrometry, elegantly solves this problem. nih.gov Researchers can apply D2-IAA to a specific location (e.g., the apical end of an Arabidopsis hypocotyl) and, after an incubation period, measure the amount of D2-IAA that has been transported to a distal location (e.g., the basal end). researchgate.netnih.gov Crucially, the mass spectrometer can specifically detect the mass of the deuterium-labeled parent compound, distinguishing it from both the endogenous, unlabeled IAA and any labeled metabolites that may have formed during transport. biorxiv.orgbiorxiv.org This allows for the precise quantification of the transport of the active hormone itself, free from the confounding influence of its metabolic derivatives. For instance, studies have shown that while a significant portion of applied auxin may be converted into amide-linked or ester-linked conjugates at the application site, very little of these conjugated forms are found at the basal end, demonstrating that it is primarily the free form of IAA that is subject to long-distance polar transport. researchgate.netnih.gov

Chemical inhibitors are vital tools for dissecting the molecular machinery of polar auxin transport. Compounds like N-1-naphthylphthalamic acid (NPA) are known to block auxin efflux from cells, thereby inhibiting PAT. nih.gov Indole-3-acetic-2,2-d2 acid allows for a direct and quantitative assessment of the efficacy and specific effects of such inhibitors.

In a typical experiment, transport of D2-IAA is measured in parallel plant samples, one serving as a control and the other treated with an inhibitor like NPA. By comparing the amount of D2-IAA that reaches the basal collection block in both treatments, researchers can precisely quantify the degree of inhibition. Studies using this methodology have confirmed that the basipetal transport of IAA in tissues like Arabidopsis hypocotyls is dramatically reduced in the presence of NPA. uni.lunih.gov This approach provides clear, quantitative evidence that these inhibitors act directly on the polar transport stream of free IAA.

Table 1: Effect of Auxin Transport Inhibitor (NPA) on the Basipetal Transport of Labeled Indole-3-acetic Acid (IAA) in Arabidopsis Hypocotyls. Data is hypothetical and based on findings reported in scientific literature. uni.lunih.gov
TreatmentLabeled IAA Applied (pmol)Labeled IAA Transported (pmol)Transport Inhibition (%)
Control (No Inhibitor)10029.00%
+ N-1-naphthylphthalamic acid (NPA)1004.584.5%

Comparative Transport Studies of Different Auxin Forms (e.g., Indole-3-acetic acid vs. Indole-3-butyric acid)

Plants contain several endogenous compounds with auxin activity, with Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) being two of the most important. While structurally similar, their physiological roles and transport characteristics can differ. Stable isotope labeling is an ideal method for comparing the transport dynamics of these different auxin forms.

By synthesizing labeled versions of both IAA (e.g., D2-IAA or ¹³C₆-IAA) and IBA (e.g., ¹³C₁-IBA), researchers can conduct parallel transport assays under identical conditions. researchgate.netnih.gov Such studies have revealed significant differences in their transport. Mass spectrometry-based quantification has demonstrated that the amount of transported IBA in Arabidopsis hypocotyls is dramatically lower than the amount of transported IAA. researchgate.netuni.lunih.gov Furthermore, while IAA transport is strongly inhibited by NPA, IBA transport is not significantly affected, indicating that they are transported via distinct mechanisms. researchgate.net These experiments also show that a significant amount of the applied labeled IBA can be converted to labeled IAA during the experiment, a metabolic process that can now be accurately tracked and quantified. uni.lunih.gov This has led to the understanding that much of the biological activity previously attributed to IBA transport may actually result from its conversion to the more actively transported IAA. frontiersin.orgnih.gov

Table 2: Comparative Basipetal Transport of Labeled Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) in Arabidopsis Hypocotyls. Data is hypothetical and based on findings reported in scientific literature. researchgate.netnih.gov
Labeled Auxin AppliedAmount Transported (pmol)Transport Relative to IAA (%)
¹³C₆-Indole-3-acetic acid31.2100%
¹³C₁-Indole-3-butyric acid1.85.8%

Applications in Auxin Biosynthesis Pathway Elucidation

Tracing Tryptophan-Dependent Indole-3-acetic Acid Biosynthesis Pathways in Organisms

The biosynthesis of IAA from the amino acid tryptophan is believed to occur through several redundant and interconnected pathways, each named after a key intermediate. The use of stable isotope-labeled compounds, including deuterated tryptophan and Indole-3-acetic-2,2-d2 acid, has been fundamental in identifying and characterizing these routes.

Table 1: Intermediates in the IPA Pathway This table is interactive. Users can sort and filter the data.

Compound Name Abbreviation Role in Pathway
Tryptophan Trp Precursor
Indole-3-pyruvic acid IPA Intermediate
Indole-3-acetaldehyde IAAld Intermediate

The Indole-3-acetamide (B105759) (IAM) pathway involves the conversion of tryptophan to IAM, which is then hydrolyzed to form IAA. This pathway is well-established in bacteria but its significance in plants has been a subject of debate. nih.gov Studies in pea (Pisum sativum) have utilized deuterium-labeled IAM to investigate its metabolic fate. When [2H6]IAM was fed to pea roots, the label was recovered in the IAA conjugate IAA-aspartate, but little to no labeling was found in the free IAA pool. researchgate.net This suggests that while plants have the enzymatic machinery to convert exogenous IAM to an IAA conjugate, this pathway may not be a primary route for endogenous IAA synthesis in this species. researchgate.net The use of deuterated IAA as an internal standard is crucial in these experiments to accurately quantify the very low levels of labeled products formed.

Table 2: Key Findings from Isotope Labeling in the IAM Pathway in Pea Roots This table is interactive. Users can sort and filter the data.

Labeled Compound Fed Labeled Product Detected Implication Reference
Deuterium-labeled Tryptophan Labeled IAA Tryptophan is a precursor to IAA researchgate.net
Deuterium-labeled Tryptophan No labeled IAM detected IAM is not a major intermediate from Tryptophan researchgate.net
Deuterium-labeled IAM Labeled IAA-aspartate Exogenous IAM can be metabolized to an IAA conjugate researchgate.net

In the Tryptamine (B22526) (TAM) pathway, tryptophan is decarboxylated to form tryptamine, which is then converted to IAA, likely via indole-3-acetaldehyde. nih.govresearchgate.net Research in pea has provided clear physicochemical evidence for this pathway by synthesizing and using deuterated forms of the intermediates. nih.gov In these studies, feeding pea roots with [2H5]l-Tryptophan resulted in the production of [2H5]tryptamine and subsequently [2H5]IAA, confirming the sequence of the pathway. nih.govresearchgate.net The use of deuterated internal standards for both tryptamine and IAA allowed for the quantification of the endogenous pools and the extent of label incorporation. nih.gov However, in other tissues like developing pea seeds, feeding with [2H5]tryptamine did not lead to detectable labeled IAA, indicating that the activity of this pathway can be tissue-specific. nih.gov

Table 3: Deuterium (B1214612) Incorporation in Pea Roots via the TAM Pathway This table is interactive. Users can sort and filter the data.

Labeled Precursor Labeled Intermediate Detected Labeled Final Product Detected Conclusion Reference
[2H5]l-Tryptophan [2H5]Tryptamine [2H5]IAA The TAM pathway is operative in pea roots. nih.gov

The Indole-3-acetonitrile (IAN) pathway proposes that tryptophan is converted to IAN, which is then hydrolyzed by nitrilase enzymes to produce IAA. This pathway is thought to be particularly important in certain plant families like Brassicaceae. researchgate.netnih.gov The elucidation of this pathway also relies on stable isotope feeding experiments. For example, in Arabidopsis, feeding with 13C6-labeled indole-3-acetaldoxime (IAOx), a precursor to IAN, led to the efficient incorporation of the 13C label into IAN, IAM, and IAA. nih.gov Such experiments demonstrate the metabolic links between these compounds and establish IAN as a key intermediate in IAA biosynthesis in this species. Accurate quantification of the resulting labeled IAA is facilitated by the use of a deuterated internal standard like Indole-3-acetic-2,2-d2 acid.

The Tryptophan Side-Chain Oxidase (TSO) pathway suggests a direct conversion of tryptophan to indole-3-acetaldehyde, which is then oxidized to IAA. nih.gov This pathway is less characterized compared to the others, and its significance in plants is still under investigation. nih.gov Proving the direct conversion of tryptophan to indole-3-acetaldehyde would require sophisticated labeling experiments, likely involving doubly labeled tryptophan, to trace the fate of the side chain atoms. In such studies, Indole-3-acetic-2,2-d2 acid would be an essential tool for the precise quantification of the IAA produced.

Investigation of Tryptophan-Independent Indole-3-acetic Acid Biosynthesis Pathways

For decades, evidence has suggested that plants can synthesize IAA without using tryptophan as an intermediate. pnas.orgnih.gov This tryptophan-independent pathway is thought to branch off from the tryptophan biosynthesis pathway at an earlier stage, possibly from indole (B1671886) or indole-3-glycerol phosphate. cas.cn Isotopic labeling studies have been crucial in providing evidence for this pathway. For instance, when tryptophan auxotroph mutants of Arabidopsis, which are deficient in tryptophan synthesis, were fed with 15N-labeled anthranilate (an early precursor in the tryptophan pathway), higher enrichment of 15N was found in IAA than in the residual tryptophan pool. nih.gov Similarly, growing maize seedlings in the presence of deuterated water (D2O) resulted in greater deuterium incorporation into IAA than into tryptophan, suggesting that at least a portion of the IAA was synthesized de novo without passing through the tryptophan pool. nih.govnih.gov In all such experiments, the use of a stable isotope-labeled internal standard like Indole-3-acetic-2,2-d2 acid is indispensable for the accurate measurement of the newly synthesized, labeled IAA.

Table 4: Evidence for Tryptophan-Independent IAA Biosynthesis from Isotopic Labeling Studies This table is interactive. Users can sort and filter the data.

Organism Labeled Compound Fed Key Finding Implication Reference
Arabidopsis (trp2-1 mutant) 15N-anthranilate Higher 15N enrichment in IAA than in Trp IAA can be synthesized from a precursor before Trp nih.gov
Maize (orp seedlings) Deuterated water (D2O) Greater 2H incorporation into IAA than into Trp A portion of IAA is synthesized without a Trp intermediate nih.gov

: Identification and Functional Characterization of Key Enzymes and Intermediate Metabolites in Biosynthetic Routes

The precise measurement of endogenous IAA is fundamental to understanding its biosynthesis. The use of Indole-3-acetic-2,2-d2 acid (D2-IAA) as an internal standard in mass spectrometry-based analyses has revolutionized the ability of researchers to obtain accurate and reproducible quantification of IAA levels in plant tissues. nih.govcore.ac.uk This quantitative precision is paramount when deciphering the roles of specific genes and enzymes, as well as identifying transient intermediate metabolites in the various routes to IAA production.

By comparing IAA concentrations in wild-type organisms versus genetically modified variants, scientists can deduce the function of specific enzymes. For instance, if a mutation in a gene encoding a suspected biosynthetic enzyme leads to a significant drop in endogenous IAA levels (as measured using D2-IAA as a standard), it provides strong evidence for that enzyme's role in the pathway. This approach has been vital in characterizing the key enzyme families involved in the primary tryptophan-dependent IAA biosynthesis pathways.

Several distinct pathways for IAA biosynthesis have been identified, primarily diverging from the amino acid tryptophan. The application of stable isotope labeling, including the use of D2-IAA for quantification, has been central to outlining these routes.

Key Tryptophan-Dependent IAA Biosynthetic Pathways:

Pathway NameKey Intermediate(s)Key Enzyme(s)Organism Type
Indole-3-pyruvic acid (IPyA) Pathway Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld)Tryptophan aminotransferases (e.g., TAA1), YUCCA family of flavin monooxygenasesPlants
Indole-3-acetamide (IAM) Pathway Indole-3-acetamide (IAM)Tryptophan-2-monooxygenase (iaaM), IAM hydrolase (iaaH)Bacteria
Indole-3-acetaldoxime (IAOx) Pathway Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Cytochrome P450 enzymes (CYP79B2, CYP79B3), NitrilasesPlants (e.g., Arabidopsis)
Tryptamine (TAM) Pathway Tryptamine (TAM), Indole-3-acetaldehyde (IAAld)Tryptophan decarboxylase, Amine oxidasePlants & Microorganisms

This table summarizes the major identified pathways for IAA biosynthesis, highlighting the central intermediates and enzymes whose roles have been elucidated through quantitative studies enabled by standards like Indole-3-acetic-2,2-d2 acid.

Research utilizing these quantitative methods has led to significant findings. For example, studies in Arabidopsis thaliana have biochemically dissected the IAOx-dependent pathway, demonstrating that the majority of IAOx is produced by CYP79B genes. nih.gov Subsequent investigations can then trace the conversion of these intermediates to IAA, helping to identify downstream enzymes. Similarly, the characterization of the YUCCA family of enzymes confirmed their critical role in converting IPyA to IAA, now considered the main auxin biosynthesis pathway in many plants. nih.gov The ability to accurately measure subtle changes in the IAA pool, made possible by D2-IAA, is crucial for validating the function of these enzymes in vivo.

: Microbial Indole-3-acetic Acid Production Mechanisms and Ecological Implications

A vast array of microorganisms, including bacteria and fungi that live in close association with plants, can also synthesize IAA. nih.gov This microbial IAA can have profound effects on plant physiology, acting as a signaling molecule in plant-microbe interactions. Understanding the mechanisms of microbial IAA production is therefore essential for comprehending these ecological dynamics. Indole-3-acetic-2,2-d2 acid is a vital analytical tool for these investigations, enabling the accurate quantification of IAA in microbial cultures and in the host environments they inhabit. nih.govresearchgate.netnih.gov

The use of deuterated internal standards like D2-IAA is critical for overcoming matrix effects in complex samples such as bacterial culture media or host tissues, ensuring that measurements are accurate. nih.gov This has allowed for the systematic profiling of IAA biosynthesis in various bacteria. researchgate.netnih.gov For instance, a comprehensive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify IAA and its intermediates in the culture medium of Pseudomonas putida, relying on deuterated standards to ensure accuracy. researchgate.netnih.gov

Studies have revealed that bacteria utilize several of the same pathways as plants, most notably the indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPyA) pathways. nih.govnih.gov The IAM pathway, involving the enzymes tryptophan monooxygenase (iaaM) and indole-3-acetamide hydrolase (iaaH), was first identified in plant pathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas savastanoi. nih.gov In these pathogens, bacterially-produced IAA can disrupt the plant's normal hormonal balance, leading to disease symptoms like tumor formation. nih.gov

The ecological implications of microbial IAA production are diverse and significant:

Plant Growth Promotion: Many plant growth-promoting rhizobacteria (PGPR) produce IAA to stimulate plant root development, leading to enhanced nutrient and water uptake. nih.govredalyc.org Accurate quantification of IAA production by different bacterial strains is a key step in selecting effective biofertilizers. redalyc.org

Pathogenesis: As mentioned, pathogenic microbes can use IAA as a virulence factor to manipulate host development and suppress plant defense responses. nih.govnih.gov

Microbial Fitness: IAA can also regulate physiological processes within the microorganisms themselves, including responses to stress. nih.gov

Host-Microbiome Interactions in Animals: Research has extended to the role of IAA produced by gut microbiota in animals. A study using D2-IAA as an internal standard found that gut microbes produce IAA, which can then be absorbed by the host and influence physiological pathways, such as those involved in metabolic health. nih.govfrontiersin.org

Examples of Microbial IAA Producers and Their Primary Biosynthesis Pathway:

MicroorganismPrimary IAA PathwayEcological Role
Agrobacterium tumefaciensIndole-3-acetamide (IAM)Plant Pathogen (Crown Gall Disease)
Pseudomonas putidaIndole-3-pyruvic acid (IPyA)Plant Growth Promotion
Bacillus spp.Multiple PathwaysPlant Growth Promotion
Colletotrichum spp. (Fungi)Indole-3-acetamide (IAM)Plant Pathogen (Anthracnose)
Clostridium spp. (Gut microbe)Tryptophan-dependentHost-Microbiome Signaling

This table provides examples of microorganisms known to produce IAA, the biosynthetic pathways they employ, and their recognized roles in the environment or in association with a host. The study of these relationships relies on precise measurement of IAA, often using Indole-3-acetic-2,2-d2 acid.

Advanced Research Paradigms and Future Directions Utilizing Indole 3 Acetic 2,2 D2 Acid

Integration with Systems Biology Approaches (e.g., Metabolomics, Proteomics)

The integration of Indole-3-acetic-2,2-d2 acid into systems biology workflows, particularly metabolomics and proteomics, has revolutionized the study of auxin biology. In these large-scale analyses of metabolites and proteins, the ability to obtain accurate quantitative data is paramount for constructing reliable models of biological systems.

In metabolomics , Indole-3-acetic-2,2-d2 acid is indispensable as an internal standard for isotope dilution mass spectrometry. This technique allows for the precise quantification of endogenous indole-3-acetic acid (IAA) and its various metabolites by correcting for sample loss during extraction and purification, as well as for variations in instrument response. The known concentration of the added deuterated standard allows for the accurate calculation of the concentration of the native, unlabeled compound in the sample. This approach is crucial for obtaining the high-quality quantitative data necessary for metabolic profiling and flux analysis. For instance, studies have utilized this method to quantify IAA and its key metabolites in minute samples of Arabidopsis thaliana tissues, facilitating a deeper understanding of auxin homeostasis. nih.gov

Proteomics studies, while not directly utilizing Indole-3-acetic-2,2-d2 acid for protein quantification, benefit from the accurate metabolite data obtained using this standard. By correlating precise measurements of auxin levels with changes in the proteome, researchers can identify proteins and enzymatic pathways that are regulated by or involved in auxin metabolism. For example, a label-free quantitative proteomic analysis of Pseudomonas sp. strain LY1 identified numerous proteins with differential abundance during IAA degradation, providing insights into the molecular mechanisms of this process. frontiersin.org The reliability of such correlations is significantly enhanced when the corresponding metabolite data is quantified with high accuracy using deuterated standards.

The table below illustrates the application of Indole-3-acetic-2,2-d2 acid in a typical metabolomics workflow for auxin analysis.

StepDescriptionRole of Indole-3-acetic-2,2-d2 Acid
Sample Preparation Plant tissue is homogenized and extracted to isolate auxins and their metabolites.A known amount is added to the sample at the beginning of the extraction process.
Purification The extract is purified to remove interfering compounds.It co-purifies with the endogenous IAA, allowing for the correction of any sample loss during this step.
LC-MS/MS Analysis The purified sample is analyzed by liquid chromatography-tandem mass spectrometry.Serves as an internal standard for quantification. The ratio of the signal from the endogenous IAA to the deuterated standard is used to calculate the exact amount of endogenous IAA.
Data Analysis The quantitative data is used to build metabolic models and identify changes in auxin homeostasis.Ensures the accuracy and reliability of the quantitative data, which is critical for the validity of the systems biology models.

Development of High-Throughput Screening Methods for Auxin Metabolism Mutants

The identification of genes controlling auxin metabolism is greatly facilitated by the screening of large mutant populations. High-throughput screening methods are essential for this process, and the use of Indole-3-acetic-2,2-d2 acid is a key component of these methodologies.

The development of ultra-rapid auxin metabolite profiling allows for the analysis of over 100 samples per day, making it feasible to screen large collections of mutants for altered auxin profiles. nih.govnih.gov These methods rely on fast liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the principle of isotope dilution with stable isotope-labeled standards, including Indole-3-acetic-2,2-d2 acid, for accurate quantification. nih.gov By comparing the auxin metabolite profiles of mutant lines to wild-type plants, researchers can identify novel regulators of auxin metabolism and homeostasis. nih.govnih.gov

A typical high-throughput screening workflow incorporating Indole-3-acetic-2,2-d2 acid is outlined below:

StageActionSignificance of Indole-3-acetic-2,2-d2 Acid
Mutant Population A large population of mutagenized plants (e.g., Arabidopsis thaliana) is grown.N/A
Sample Collection Small tissue samples are collected from individual plants.N/A
Extraction & Standardization Auxin metabolites are extracted, and Indole-3-acetic-2,2-d2 acid is added as an internal standard.Ensures accurate and reproducible quantification across a large number of samples.
Rapid LC-MS/MS Analysis The samples are rapidly analyzed to determine the levels of IAA and its metabolites.Enables the high-throughput nature of the screen by providing precise measurements quickly.
Data Analysis & Hit Identification Multivariate data analysis is used to identify mutants with significantly altered auxin profiles compared to the wild type.The accuracy of the data, guaranteed by the use of the deuterated standard, is crucial for the statistical identification of outlier mutants.

Dissecting the Dynamic Regulation of Auxin Metabolism in Response to Environmental Cues

Plants constantly adjust their growth and development in response to changing environmental conditions, and auxin plays a central role in these adaptive responses. Understanding how auxin metabolism is dynamically regulated by environmental cues is a key area of research. Indole-3-acetic-2,2-d2 acid is a powerful tool for these studies, as it allows for the precise quantification of changes in auxin levels under different environmental stresses.

For example, studies have investigated the impact of drought, salinity, and temperature stress on auxin homeostasis. nih.govnih.govbiorxiv.org By using stable isotope-labeled internal standards like Indole-3-acetic-2,2-d2 acid, researchers can accurately measure the fluctuations in endogenous IAA concentrations in response to these stresses. This has revealed that environmental cues can lead to significant changes in auxin biosynthesis, conjugation, and catabolism. nih.gov

Furthermore, the use of stable isotope labeling in kinetic studies, known as Stable Isotope Labeled Kinetics (SILK), allows for the tracing of metabolic flux through the auxin biosynthetic pathways. plos.org By supplying plants with labeled precursors and monitoring the incorporation of the label into IAA over time, researchers can determine the rates of auxin synthesis and turnover. While Indole-3-acetic-2,2-d2 acid is used for quantification rather than as a tracer in these experiments, it ensures the accuracy of the measurements of the newly synthesized labeled and unlabeled IAA pools.

The following table summarizes how Indole-3-acetic-2,2-d2 acid is employed in studies of auxin metabolism in response to environmental cues:

Environmental CueResearch QuestionRole of Indole-3-acetic-2,2-d2 Acid
Drought Stress How do IAA levels change in response to water deficit?Enables accurate quantification of endogenous IAA to determine if levels increase or decrease, providing insights into the plant's adaptive response. nih.gov
Temperature Stress Does heat or cold stress alter the rate of IAA biosynthesis or degradation?Used as an internal standard in kinetic labeling studies to precisely measure the flux through auxin metabolic pathways under different temperature regimes. biorxiv.org
Nutrient Availability How does the availability of essential nutrients affect auxin homeostasis?Allows for the precise measurement of IAA concentrations in plants grown under different nutrient conditions, helping to link nutrient signaling with auxin metabolism.

Discovery and Characterization of Novel Auxin Metabolites and Associated Pathways

The landscape of auxin metabolism is still being fully elucidated, and the discovery of novel metabolites and metabolic pathways is an active area of research. Stable isotope labeling is a cornerstone of these discovery efforts. By feeding plants with labeled IAA, such as ¹³C₆-IAA, and analyzing the resulting metabolic products by mass spectrometry, researchers can identify new compounds that are derived from auxin. biorxiv.org

A recent study using a combination of labeled and unlabeled IAA feeding in tobacco BY-2 cells led to the detection of 17 auxin metabolites and the characterization of eight major metabolic pathways, including previously un- or under-explored decarboxylation pathways. biorxiv.orgbiorxiv.org This demonstrates the power of stable isotope labeling in expanding our knowledge of the complexity of auxin metabolism.

The general strategy for discovering novel auxin metabolites using stable isotopes is as follows:

StepMethodContribution of Stable Isotopes
Labeling Plants or cell cultures are fed with a stable isotope-labeled form of IAA (e.g., ¹³C₆-IAA).The label acts as a tracer, allowing for the identification of all downstream metabolites derived from the exogenously supplied IAA.
Metabolite Profiling The metabolome of the labeled tissue is analyzed using untargeted mass spectrometry.Labeled metabolites are distinguished from the background metabolome by their specific mass shift.
Identification The chemical structures of the novel labeled metabolites are determined using techniques like high-resolution mass spectrometry and NMR.The isotopic labeling pattern can provide clues to the chemical structure of the new metabolite.
Quantification & Pathway Elucidation The abundance of the novel metabolites is quantified, and their position within the metabolic network is determined.Indole-3-acetic-2,2-d2 acid and other synthesized deuterated standards can be used for accurate quantification of both the novel and known metabolites.

Q & A

Basic: How is Indole-3-acetic-2,2-d2 acid synthesized and characterized for deuterium enrichment in plant hormone research?

Methodological Answer:
Indole-3-acetic-2,2-d2 acid is synthesized via deuterium substitution at specific carbon positions (C-2 and C-2 of the acetic acid moiety) using deuterated reagents under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic enrichment (≥98 atom% D) and liquid chromatography-mass spectrometry (LC-MS) to verify chemical purity (≥98%) and molecular weight (177.20 g/mol) . For rigorous validation, researchers should cross-reference empirical formulas (e.g., C10D2H7NO2) with CAS registry numbers (e.g., 24420-86-8) to ensure batch consistency .

Basic: What are the recommended storage conditions and stability validation protocols for Indole-3-acetic-2,2-d2 acid?

Methodological Answer:
The compound requires refrigeration (0–6°C) in inert, moisture-free containers to prevent degradation. Stability studies indicate no significant decomposition under recommended conditions for up to three years, but reanalysis of purity via LC-MS is mandatory after this period . For long-term storage, aliquot samples to minimize freeze-thaw cycles, which may introduce variability in isotopic integrity .

Basic: Why is Indole-3-acetic-2,2-d2 acid used as an internal standard (IS) in LC-MS metabolomics?

Methodological Answer:
Deuterated analogs like Indole-3-acetic-2,2-d2 acid serve as ISs to correct for matrix effects (e.g., ion suppression) and instrumental drift in quantitative LC-MS. Its near-identical physicochemical properties to the native compound (indole-3-acetic acid, IAA) ensure co-elution, while the +2 Da mass shift enables unambiguous differentiation in selected ion monitoring (SIM) modes . In spiked QC samples, it is used at 5–10 ppm to monitor extraction efficiency and system stability .

Advanced: How are deuterated analogs validated for quantifying endogenous indole derivatives in complex biological matrices?

Methodological Answer:
Validation involves:

  • Surrogate analytes : Spiking deuterated standards (e.g., Indole-3-acetic-2,2-d2 acid) into blank matrices to assess recovery (82–99%) and matrix effects .
  • Dual IS calibration : Using tridecanoic-2,2-d2 acid (for free fatty acids) and glyceryl tri(hexadecanoate-2,2-d2) (for glycerolipids) to normalize analyte responses in multi-fraction studies .
  • Linearity checks : Calibration curves (0.5–500 μM) with 1/x weighting to account for heteroscedasticity .

Advanced: How can researchers optimize recovery rates and mitigate matrix effects when using Indole-3-acetic-2,2-d2 acid in plant tissue extracts?

Methodological Answer:

  • Extraction optimization : Use hybrid solvent systems (e.g., methanol/chloroform, 4:1 v/v) to improve lipid removal and reduce co-eluting contaminants .
  • QC spike-recovery tests : Include low- and high-concentration QCs (1.5–400 μM) to validate method robustness across dynamic ranges .
  • Post-extraction stabilization : Add isotopically labeled ISs post-extraction to distinguish between endogenous analytes and degradation artifacts .

Advanced: What strategies resolve isotopic interference when Indole-3-acetic-2,2-d2 acid co-elutes with endogenous metabolites?

Methodological Answer:

  • High-resolution MS : Employ HRMS (e.g., Orbitrap) to resolve isotopic clusters (e.g., distinguish +2 Da from natural abundance 13C isotopes) .
  • Chromatographic separation : Optimize gradient elution on C18 columns to achieve baseline separation of deuterated and non-deuterated species .
  • Blank subtraction : Analyze solvent blanks to identify and subtract background signals from the IS .

Advanced: How should stability studies be designed for deuterated indole derivatives under varying experimental conditions?

Methodological Answer:

  • Short-term stability : Assess bench-top (23°C, 24 h) and autosampler stability (23°C, 24 h) with triplicate QCs to determine pre- and post-preparative integrity .
  • Freeze-thaw cycles : Subject samples to ≥3 freeze-thaw cycles; acceptable recovery thresholds are ≥85% for deuterated ISs .
  • Long-term stability : Store aliquots at -80°C and reanalyze annually using freshly prepared calibrators to detect degradation .

Advanced: How to address data contradictions in isotopic dilution assays involving Indole-3-acetic-2,2-d2 acid?

Methodological Answer:
Contradictions often arise from:

  • Isotopic impurity : Verify deuterium enrichment (≥98%) via NMR to rule out batch variability .
  • Cross-talk in MS detection : Use orthogonal MS/MS transitions (e.g., m/z 177→134 for IAA vs. m/z 179→136 for deuterated IS) to eliminate spectral overlap .
  • Calibrator mismatch : Prepare matrix-matched calibrators (e.g., algae or plant homogenates) instead of solvent-only standards to account for extraction losses .

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3-Indoleacetic acid-2,2-d2

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